(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-8(2)9(10(15)14(6)17-7)13-11(16)18-12(3,4)5/h8-9H,1-7H3,(H,13,16)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBFCGUIFHFYQK-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87694-52-8 | |
| Record name | 87694-52-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Pathways of S 2 Boc Amino N Methoxy N,3 Dimethylbutanamide
Nucleophilic Addition Reactions at the Amide Carbonyl Center
The Weinreb amide is renowned for its ability to react with potent nucleophiles like organolithium and Grignard reagents to produce ketones in high yields, effectively avoiding the over-addition that plagues reactions with other acylating agents such as acid chlorides or esters. wikipedia.orgorganic-chemistry.org This controlled reactivity stems from the formation of a stable, chelated tetrahedral intermediate. orientjchem.orgresearchgate.net
Organolithium reagents are powerful nucleophiles that readily add to the carbonyl group of (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide. wikipedia.org The reaction proceeds via a nucleophilic acyl substitution mechanism. The key to the success of this transformation is the formation of a stable five-membered cyclic tetrahedral intermediate, which is stabilized by chelation of the lithium cation by both the newly formed oxyanion and the N-methoxy oxygen atom. wikipedia.orgorientjchem.org This intermediate is stable at low temperatures and does not collapse to the ketone until acidic or aqueous workup. orientjchem.orgrsc.org This stability prevents the newly formed ketone from reacting with a second equivalent of the organolithium reagent, thus preventing the formation of a tertiary alcohol by-product. wikipedia.org
The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, at low temperatures (e.g., -78 °C) to ensure the stability of both the organolithium reagent and the tetrahedral intermediate. uniurb.itbeilstein-journals.org A wide variety of organolithium reagents, including alkyl, vinyl, and aryl lithiums, can be employed, making this a highly versatile method for the synthesis of complex, chiral ketones. orientjchem.orguniv-amu.fr
Table 1: Examples of Ketone Synthesis from Weinreb Amides using Organolithium Reagents This table presents representative data for the reaction of N-Boc-amino Weinreb amides with various organolithium reagents.
| N-Boc-Amino Weinreb Amide | Organolithium Reagent (R-Li) | Solvent | Temp (°C) | Product | Yield (%) |
| (S)-Boc-Alanine-WNA | Phenyllithium | THF | -78 to 0 | (S)-Boc-NH-CH(CH₃)-CO-Ph | 95 |
| (S)-Boc-Phenylalanine-WNA | n-Butyllithium | THF | -78 | (S)-Boc-NH-CH(Bn)-CO-nBu | 92 |
| (S)-Boc-Leucine-WNA | Vinyllithium | THF | -78 to rt | (S)-Boc-NH-CH(iBu)-CO-CH=CH₂ | 88 |
| (S)-Boc-Valine-WNA | Methyllithium | Et₂O | -78 to 0 | (S)-Boc-NH-CH(iPr)-CO-CH₃ | 94 |
Similar to organolithium reagents, Grignard reagents (RMgX) add to this compound to furnish the corresponding ketones. wikipedia.orgorientjchem.org The mechanism also involves the formation of a stable, five-membered chelated tetrahedral intermediate with the magnesium ion. rsc.orgrsc.org This intermediate effectively halts the reaction at the ketone stage, preventing over-addition. organic-chemistry.org
A critical consideration when using Grignard reagents with N-Boc protected amino Weinreb amides is the presence of the acidic N-H proton on the carbamate (B1207046) (pKa ≈ 16). researchgate.net Grignard reagents are strongly basic and can deprotonate the Boc-amino group. libretexts.org This side reaction consumes an equivalent of the Grignard reagent, necessitating the use of excess nucleophile to achieve full conversion. To circumvent this issue and improve reaction economy, a pre-deprotonation protocol can be employed. This involves treating the Weinreb amide with one equivalent of a simple, non-nucleophilic Grignard reagent (like MeMgCl or i-PrMgCl) to form the magnesium salt of the carbamate before adding the primary nucleophilic Grignard reagent. researchgate.net This ensures that only a stoichiometric amount of the valuable nucleophile is required for the addition to the carbonyl. researchgate.net
Table 2: Grignard Reactions with N-Boc-Valine Weinreb Amide Illustrative data on the synthesis of α-Boc-aminoketones.
| Grignard Reagent (R-MgX) | Protocol | Solvent | Product | Yield (%) | Reference |
| Phenylmagnesium Bromide | Standard (2.2 eq) | THF | (S)-3-(Boc-amino)-4-methyl-1-phenylpentan-2-one | 85 | researchgate.net |
| Phenylmagnesium Bromide | Pre-deprotonation (1.1 eq) | THF | (S)-3-(Boc-amino)-4-methyl-1-phenylpentan-2-one | 92 | researchgate.net |
| Vinylmagnesium Bromide | Standard (2.5 eq) | THF | (S)-4-(Boc-amino)-5-methylhex-1-en-3-one | 81 | univ-amu.fr |
| Isopropylmagnesium Chloride | Pre-deprotonation (1.1 eq) | THF | (S)-2-(Boc-amino)-3,4-dimethylpentan-3-one | 89 | researchgate.net |
The singular advantage of the Weinreb amide moiety is its ability to facilitate the controlled synthesis of carbonyl compounds. wikipedia.org The reaction of this compound with either organolithium or Grignard reagents leads to a tetrahedral intermediate stabilized by chelation. orientjchem.orgresearchgate.net This intermediate remains intact at low temperatures, preventing further reaction until it is intentionally decomposed during aqueous workup to release the ketone. wikipedia.orgorientjchem.org This contrasts sharply with the reaction of organometallics on esters or acid chlorides, where the initially formed ketone is often more reactive than the starting material, leading to rapid over-addition and formation of tertiary alcohols. organic-chemistry.orgmasterorganicchemistry.com
Furthermore, Weinreb amides can be selectively reduced to aldehydes using mild hydride reducing agents like diisobutylaluminium hydride (DIBAL-H) or Lithium aluminum hydride (LiAlH₄) at low temperatures. wikipedia.orgorientjchem.org The mechanism is analogous to that of organometallic additions, forming a stable chelated aluminum-containing intermediate that, upon workup, hydrolyzes to the aldehyde. This method is highly effective for synthesizing chiral α-amino aldehydes, which are valuable synthetic building blocks but are often prone to racemization and other side reactions. The mild conditions and stable intermediate associated with Weinreb amide reduction help to preserve the stereochemical integrity of the adjacent α-carbon. youtube.com
Reactivity and Cleavage Mechanisms of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, particularly in peptide chemistry, due to its stability under a wide range of conditions and its susceptibility to clean removal under specific acidic conditions. jk-sci.comtotal-synthesis.com Its primary function is to render the amine nucleophile inert to prevent unwanted side reactions while other parts of the molecule are being modified.
The cleavage of the Boc group, or deprotection, is typically achieved by treatment with a strong acid. fishersci.co.uk Common reagents for this transformation include trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in a solvent such as dioxane or ethyl acetate. fishersci.co.ukmasterorganicchemistry.com
The mechanism of acid-catalyzed Boc deprotection proceeds through a series of well-established steps:
Protonation: The initial step involves the protonation of the carbonyl oxygen of the Boc group by the strong acid. masterorganicchemistry.comcommonorganicchemistry.com This makes the carbamate a better leaving group.
Fragmentation: The protonated carbamate then fragments. commonorganicchemistry.com This step is driven by the formation of a highly stable tertiary carbocation, the tert-butyl cation, and an unstable intermediate known as a carbamic acid. total-synthesis.commasterorganicchemistry.com
Decarboxylation: The carbamic acid intermediate rapidly decomposes, losing carbon dioxide (CO2) gas. jk-sci.comcommonorganicchemistry.com
Amine Formation: This decarboxylation releases the free amine. commonorganicchemistry.com Under the acidic reaction conditions, the newly liberated amine is protonated to form its corresponding ammonium (B1175870) salt (e.g., a TFA or hydrochloride salt). commonorganicchemistry.com
The tert-butyl cation generated during the reaction can be quenched by a suitable nucleophile or can deprotonate to form isobutylene (B52900) gas. commonorganicchemistry.com The formation of gaseous byproducts (CO2 and isobutylene) is a strong thermodynamic driving force for the reaction. total-synthesis.com
| Reagent System | Solvent | Typical Conditions | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room temperature, fast reaction | jk-sci.comfishersci.co.ukmasterorganicchemistry.com |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, or Water | Room temperature | fishersci.co.ukresearchgate.net |
| Sulfuric Acid (H₂SO₄) | Various organic solvents | Controlled conditions | researchgate.net |
| Methane Sulfonic Acid (CH₃SO₃H) | Various organic solvents | Controlled conditions | researchgate.net |
Further Reactive Transformations Involving the N-Methoxy-N-methyl Amide Functionality
The N-methoxy-N-methyl amide group, or Weinreb amide, is a particularly useful functional group in organic synthesis because it allows for the controlled formation of ketones or aldehydes from carboxylic acid derivatives. mychemblog.com Its unique reactivity profile circumvents a common problem in organic chemistry: the over-addition of organometallic reagents to acyl compounds like esters or acid chlorides, which typically yields tertiary alcohols instead of the desired ketone. mychemblog.comresearchgate.net
The key to the Weinreb amide's utility is its reaction with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). wikipedia.org When this compound reacts with such a reagent, the nucleophilic alkyl or aryl group adds to the amide's carbonyl carbon. This forms a stable, five-membered cyclic tetrahedral intermediate that is stabilized by chelation between the lithium or magnesium metal center and both the carbonyl oxygen and the methoxy (B1213986) oxygen. mychemblog.comresearchgate.netwikipedia.org
This chelated intermediate is stable at low temperatures and does not collapse to form a ketone until an acidic workup is performed. wikipedia.org Because the intermediate is stable, it prevents the addition of a second equivalent of the organometallic reagent. mychemblog.commychemblog.com Upon acidic workup, the intermediate hydrolyzes to yield the corresponding N-protected α-amino ketone. mychemblog.comorganic-chemistry.org
In addition to forming ketones, the Weinreb amide functionality can also be reduced to form aldehydes. wikipedia.org This is typically accomplished using a mild reducing agent like lithium aluminum hydride (LiAlH₄) at low temperatures. sigmaaldrich.com Similar to the reaction with organometallics, the reduction proceeds through a stable chelated intermediate, which upon workup yields the corresponding N-protected α-amino aldehyde.
| Transformation | Reagent(s) | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Ketone Synthesis | Grignard Reagents (R-MgX) or Organolithium Reagents (R-Li) | N-Boc-α-amino ketone | Avoids over-addition via a stable chelated intermediate | mychemblog.comwikipedia.org |
| Aldehyde Synthesis | Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H) | N-Boc-α-amino aldehyde | Controlled reduction to the aldehyde stage | wikipedia.orgsigmaaldrich.com |
Strategic Applications of S 2 Boc Amino N Methoxy N,3 Dimethylbutanamide in Complex Organic Synthesis
Role as a Chiral Building Block in Total Synthesis of Natural Products and Analogues
The utility of Weinreb-Nahm amides as precursors to ketones is a cornerstone of many total synthesis campaigns. wikipedia.org The ability to form a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents ensures that the reaction arrests at the ketone stage, providing a reliable method for carbon-carbon bond formation. stackexchange.com This strategy has been successfully employed in the synthesis of numerous complex natural products, including macrosphelides A and B, amphidinolide J, and spirofungins A and B. wikipedia.org
As a derivative of L-valine, (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide provides a direct route to introduce the characteristic isopropyl moiety with a defined stereocenter, a common structural motif in many natural products. uci.edu For instance, in the synthesis of complex depsipeptides or alkaloids containing valine or valine-derived fragments, this reagent allows for the direct elaboration of the side chain. nih.govresearchgate.net A general approach involves the coupling of the Weinreb amide with a complex, functionalized organometallic fragment to generate a key ketone intermediate, which is then carried forward through subsequent transformations to the final natural product target. nih.govresearchgate.net The Boc-protecting group offers robust protection under various reaction conditions while being readily removable under acidic conditions, adding to its strategic value in multi-step synthetic sequences.
Utility in the Construction of Advanced Biologically Active Molecules and Scaffolds
This compound is a strategic precursor for the synthesis of important nitrogen-containing heterocyclic systems.
γ-Lactams (Pyrrolidinones): The pyrrolidinone ring is a core structure in numerous biologically active alkaloids. beilstein-journals.org A general pathway to substituted γ-lactams involves the intramolecular cyclization of γ-amino amides or esters. organic-chemistry.orgresearchgate.net A synthetic strategy utilizing the title compound would involve its reaction with an organometallic reagent bearing a masked carboxylic acid or ester functionality, such as the Grignard reagent of a protected 3-halopropanoate. This reaction would yield a γ-keto amide. Subsequent reduction of the ketone and deprotection of the Boc group would facilitate an intramolecular cyclization to furnish the desired chiral γ-lactam. organic-chemistry.org
Isoindolinones: This structural motif is present in many pharmaceutical compounds. organic-chemistry.org The synthesis of isoindolinones can be achieved through the intramolecular cyclization of appropriately substituted benzamides. nih.govresearchgate.net Starting with this compound, a reaction with an ortho-lithiated or Grignard reagent of an N-protected benzamide (B126) derivative would generate an advanced ketone intermediate. This intermediate, after manipulation of the protecting groups, can undergo intramolecular cyclization to form a 3-substituted isoindolinone, where the stereochemistry is directed by the original valine chiral center. researchgate.net Palladium-catalyzed coupling reactions between N-methoxybenzamides and alkenes also provide a modern route to this heterocyclic system. nih.gov
Enantioenriched Vicinal Diamines: The 1,2-diamine motif is a critical component of many catalysts and biologically active molecules. acs.orgrsc.orgresearchgate.net A powerful and common method for their synthesis is the reductive amination of α-amino ketones. google.com this compound serves as an excellent starting material for these ketones. The α-amino ketone intermediate, readily prepared from the Weinreb amide, can be converted into an imine and subsequently reduced to install the second amino group. wikipedia.org This two-step sequence allows for the synthesis of differentially protected vicinal diamines with high stereocontrol. acs.orgnih.gov
β-Amino Amides: These structures are valuable in medicinal chemistry and as building blocks for peptide mimics. rsc.org A versatile strategy to access these compounds begins with the conversion of the title Weinreb amide into an α,β-unsaturated ketone. This is typically achieved by the addition of a vinyl Grignard reagent. The resulting enone can then undergo a stereoselective Michael addition with a desired amine nucleophile. organic-chemistry.org This conjugate addition reaction forms a γ-amino ketone, which can be further elaborated into the target β-amino amide derivative.
The most direct and widespread application of this compound is the synthesis of chiral α-amino ketones and aldehydes. semanticscholar.org
α-Amino Ketones: Reaction of the Weinreb amide with a stoichiometric amount of a Grignard or organolithium reagent provides the corresponding α-(Boc-amino) ketone in high yield. wisc.edu The key to this transformation is the formation of a stable five-membered chelate intermediate which prevents the common problem of over-addition that plagues reactions with esters or acid chlorides. wikipedia.orgstackexchange.com To enhance efficiency, particularly in large-scale synthesis, a pre-deprotonation protocol can be employed where the acidic N-H proton of the Boc-carbamate is first removed with a non-nucleophilic base (e.g., methylmagnesium bromide) before the addition of the primary organometallic nucleophile. researchgate.net This prevents consumption of the valuable nucleophile by simple acid-base chemistry.
Interactive Table: Synthesis of α-(Boc-amino) Ketones from Weinreb Amides This table illustrates typical transformations of N-Boc-amino Weinreb amides.
| Organometallic Reagent (R'-M) | Product (Ketone) | Typical Conditions | Approximate Yield (%) |
| Phenylmagnesium bromide | N-Boc-α-amino phenyl ketone | THF, 0 °C to rt | 85-95 |
| Vinylmagnesium bromide | N-Boc-α-amino vinyl ketone | THF, -78 °C to 0 °C | 80-90 |
| Methyl lithium | N-Boc-α-amino methyl ketone | Et₂O, -78 °C | 88-96 |
| n-Butyl lithium | N-Boc-α-amino butyl ketone | THF, -78 °C | 82-92 |
α-Amino Aldehydes: The corresponding chiral N-Boc-valinal is readily accessible through the partial reduction of the Weinreb amide. csbsju.edu Potent hydride reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) are commonly used. escholarship.orgescholarship.org As with ketone synthesis, the reaction stops cleanly at the aldehyde stage due to the stability of the intermediate, avoiding over-reduction to the corresponding alcohol. stackexchange.com These chiral aldehydes are crucial intermediates in the synthesis of peptidomimetics and other complex molecules. cmu.edu
Applications in Peptide and Peptidomimetic Synthesis
While not used for standard peptide bond formation in the same manner as coupling reagents like HBTU or HATU, this compound is a valuable tool for creating specialized peptide derivatives and peptidomimetics. nih.govpeptide.com Its primary role in this context is as a precursor to peptide ketones.
A peptide ketone can be synthesized by reacting the title Weinreb amide with an organometallic reagent derived from another N-protected amino acid or a peptide fragment. These peptide ketones are potent inhibitors of various protease enzymes, where the ketone carbonyl group mimics the tetrahedral transition state of peptide hydrolysis. semanticscholar.org
Furthermore, the chiral aldehyde (N-Boc-valinal) obtained from the reduction of the Weinreb amide is a key starting point for constructing peptidomimetics. cmu.edu For example, it can be subjected to reductive amination with another amino acid ester to form a reduced amide bond (a secondary amine), a common isostere in drug design. It can also be used in reactions to generate more complex structures like 2-hydroxy-1,3-ethyl-diamines, which mimic the peptide backbone. nih.gov The ability to generate these reactive carbonyl intermediates while preserving the crucial stereochemistry of the parent amino acid makes this compound a powerful enabling reagent in the field of peptidomimetic and medicinal chemistry. nsf.gov
Incorporation of N-Methylated and Sterically Hindered Amino Acid Residues
The incorporation of sterically hindered amino acids, such as L-tert-leucine, into peptide chains presents a significant challenge in conventional solid-phase peptide synthesis (SPPS). The bulky nature of the tert-butyl side chain impedes the approach of the activated carboxyl group to the terminal amine of the growing peptide, leading to slow reaction rates, incomplete coupling, and potential racemization at the activated chiral center. Similarly, N-methylated amino acids, which lack an amide N-H bond, disrupt the hydrogen-bonding networks that stabilize secondary structures like α-helices and β-sheets, but this conformational constraint is often desirable in the design of therapeutic peptides for improved metabolic stability and cell permeability. The challenge is compounded when a residue is both N-methylated and sterically hindered.
This compound, as the Weinreb amide of Boc-L-tert-leucine, serves as a versatile precursor to circumvent these synthetic hurdles. Rather than attempting a direct and often inefficient amide bond formation, this compound enables an alternative strategy. The Weinreb amide functionality can be chemoselectively reduced to the corresponding aldehyde, (S)-Boc-2-amino-3,3-dimethylbutanal (Boc-L-tert-leucinal), using mild reducing agents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride. orientjchem.org
This aldehyde is a key intermediate for coupling via reductive amination. nih.gov The aldehyde reacts with the N-terminal amine of a peptide to form a transient imine (or Schiff base), which is then immediately reduced in situ by a mild hydride reagent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB), to form a stable secondary amine linkage. nih.gov This two-step, one-pot process is highly efficient for forming peptide bonds to sterically demanding residues where traditional coupling reagents fail. nih.gov This approach avoids the use of highly reactive acylating agents and minimizes the risk of racemization. While the parent compound is not N-methylated, this reductive amination strategy is directly applicable to the synthesis of N-alkylated peptides, providing a robust method for introducing these complex residues. nih.gov
Table 1: Comparison of Coupling Methods for Sterically Hindered Residues
This table illustrates the typical outcomes when coupling a sterically hindered amino acid like L-tert-leucine (Tle) using standard peptide coupling reagents versus the reductive amination approach facilitated by the aldehyde derived from this compound.
| Target Dipeptide | Coupling Method | Activating/Reducing Agent | Typical Yield (%) | Diastereomeric Purity | Reference Principle |
| H-Gly-Tle-NH₂ | Standard Coupling | HBTU/DIPEA | 35-50% | Moderate to high | peptide.com |
| H-Gly-Tle-NH₂ | Reductive Amination | NaBH₃CN | >90% | High | nih.gov |
| H-Pro-Tle-NH₂ | Standard Coupling | DCC/HOBt | <20% | Low to moderate | youtube.com |
| H-Pro-Tle-NH₂ | Reductive Amination | NaBH(OAc)₃ | >85% | High | nih.govnih.gov |
Development of Novel Synthetic Methodologies Leveraging the Compound's Unique Structural Features
The distinct structural features of this compound—namely the stable Weinreb amide and the bulky tert-butyl group—have been leveraged to develop innovative synthetic methodologies, particularly in the synthesis of complex natural products like alkaloids. orientjchem.orgorientjchem.org The Weinreb amide is a superior acylating agent that can react with a wide range of organometallic nucleophiles (e.g., Grignard or organolithium reagents) to produce ketones in high yields, arresting the reaction at the ketone stage without the common problem of over-addition to form a tertiary alcohol. orientjchem.orgsemanticscholar.org This predictable reactivity is crucial for complex molecule synthesis.
One novel application capitalizing on the N-methoxy group is in multicomponent reactions for alkaloid synthesis. For instance, a strategy for the synthesis of (±)-lasubine II utilizes the N-methoxyamine functionality in a key three-component allylation reaction. orientjchem.org Following this, the N-methoxy group is instrumental in a subsequent nitrone formation and cycloaddition cascade to construct the core piperidine (B6355638) ring structure of the alkaloid. This demonstrates a sophisticated use of the compound beyond its role as a simple amino acid precursor, integrating the N-methoxy group as a reactive handle for subsequent transformations.
Furthermore, the significant steric hindrance provided by the tert-butyl group adjacent to the reactive center can be exploited to achieve high levels of diastereoselectivity in subsequent reactions. When the Weinreb amide is converted to a ketone, the bulky tert-butyl group effectively shields one face of the molecule. Nucleophilic attack on the ketone carbonyl is thereby directed to the less hindered face, allowing for the stereocontrolled formation of new chiral centers. This principle is fundamental in asymmetric synthesis, where a chiral auxiliary or a resident chiral group dictates the stereochemical outcome of a reaction. Methodologies that utilize this substrate-controlled diastereoselectivity are valuable for constructing stereochemically dense targets.
Table 2: Novel Synthetic Methodology Example: Synthesis of (±)-Lasubine II Core
This table outlines a key transformation where the unique features of an N-methoxyamide are exploited in a novel synthetic route.
| Starting Material Class | Key Transformation | Reagents/Conditions | Intermediate/Product Class | Significance | Reference Principle |
| N-Methoxyamine derivative | Three-component allylation followed by nitrone formation and [3+2] cycloaddition | 1. Allylating agent, Lewis acid 2. Oxidation and heat | Functionalized piperidine ring (Alkaloid core) | Efficient construction of all carbon atoms of the target in a single operation; strategic use of the N-methoxy group for subsequent cyclization. | orientjchem.org |
Advanced Analytical and Spectroscopic Characterization Techniques for Chiral N Methoxy N Methyl Amides
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Stereochemical Assignment
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For chiral molecules like (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide, NMR is crucial for confirming the successful synthesis, verifying the presence of key functional groups, and assigning the stereochemistry. The presence of the Boc protecting group and the N-methoxy-N-methyl amide (Weinreb amide) functionality introduces characteristic signals and potential complexities, such as rotational isomers (rotamers) around the amide bond, which can lead to the broadening or splitting of NMR signals.
Proton (¹H) NMR Spectroscopic Applications
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, specific resonances are expected for each distinct proton group.
The tert-butyl group of the Boc protecting group typically appears as a prominent singlet in the upfield region of the spectrum, integrating to nine protons. The methoxy (B1213986) (N-OCH₃) and N-methyl (N-CH₃) groups of the Weinreb amide moiety are expected to present as two distinct singlets. Due to restricted rotation around the C-N amide bond, these signals may appear as broad singlets or even as two sets of signals at room temperature, representing the different rotameric conformations. purdue.eduglpbio.com The protons of the isopropyl group from the valine side chain will appear as doublets, coupled to the adjacent methine proton. The methine proton (α-proton) on the stereocenter will exhibit a characteristic multiplet, with its chemical shift and coupling pattern providing valuable information about the adjacent substituents and the molecule's conformation.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Isopropyl CH₃ | ~0.9 - 1.1 | Doublet |
| Isopropyl CH | ~2.0 - 2.3 | Multiplet |
| Boc (CH₃)₃C | ~1.4 - 1.5 | Singlet |
| N-CH₃ | ~3.2 | Singlet (may be broad) |
| N-OCH₃ | ~3.7 | Singlet (may be broad) |
| α-CH | ~4.2 - 4.4 | Multiplet |
Carbon (¹³C) NMR Spectroscopic Applications
Carbon NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and the identification of functional groups.
For this compound, characteristic signals are expected for the carbonyl carbons of the amide and the Boc group, which appear in the downfield region of the spectrum (~155-175 ppm). The quaternary carbon of the Boc group is also readily identifiable. The carbons of the N-methyl and N-methoxy groups will have distinct chemical shifts, as will the carbons of the valine side chain. Similar to ¹H NMR, the presence of rotamers can cause signal broadening in the ¹³C NMR spectrum. purdue.edunih.gov
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Isopropyl CH₃ | ~18 - 20 |
| Boc (CH₃)₃C | ~28 |
| Isopropyl CH | ~30 - 32 |
| N-CH₃ | ~32 - 34 |
| α-CH | ~58 - 60 |
| N-OCH₃ | ~61 - 63 |
| Boc C(CH₃)₃ | ~80 |
| Boc C=O | ~155 - 156 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating the complete molecular structure. amazonaws.comrsc.org
Correlation Spectroscopy (COSY): A COSY experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between the α-proton and the NH proton, as well as between the α-proton and the isopropyl methine proton. This technique is instrumental in tracing the connectivity of the amino acid backbone and side chain.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For instance, the signal for the α-carbon can be definitively assigned by its correlation to the α-proton.
Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations would be expected between the Boc protons and the Boc carbonyl carbon, and between the N-methyl and N-methoxy protons and the amide carbonyl carbon, confirming the structure of the Weinreb amide. researchgate.net
Mass Spectrometry Techniques for Precise Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and to obtain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₂H₂₄N₂O₄), HRMS would confirm the molecular formula by matching the experimentally measured exact mass to the calculated theoretical mass. This technique is crucial for verifying the identity of a newly synthesized compound and distinguishing it from compounds with the same nominal mass but different elemental formulas. uni-koeln.de
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like Boc-protected amino acid derivatives. ESI-MS typically generates protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. peptide.com
A common characteristic in the ESI-MS of Boc-protected compounds is the facile loss of the Boc group or parts of it (e.g., loss of isobutene or the entire tert-butoxycarbonyl group). nih.gov Therefore, in the mass spectrum of this compound, one might observe a prominent peak corresponding to the intact protonated molecule as well as significant fragment ions corresponding to the loss of 100 Da (the Boc group), providing strong evidence for the presence of this protecting group. Further fragmentation analysis (MS/MS) can be performed on the parent ion to elucidate the structure by observing characteristic losses of the Weinreb amide moiety and the amino acid side chain.
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatography is a cornerstone for the analysis of chiral compounds, enabling the separation of the target molecule from synthetic precursors, byproducts, and its corresponding enantiomer. The choice of method depends on the compound's volatility, polarity, and the specific analytical goal.
Direct enantioseparation by High-Performance Liquid Chromatography (HPLC) is the most prevalent and reliable method for determining the enantiomeric excess (ee) of non-volatile chiral compounds like N-Boc protected amino acid derivatives. chromatographytoday.com This technique relies on the use of a Chiral Stationary Phase (CSP), which creates a transient diastereomeric association with each enantiomer, leading to different retention times.
The selection of the appropriate CSP is crucial for achieving separation. For compounds structurally related to this compound, several classes of CSPs have proven effective:
Polysaccharide-based CSPs: Columns with selectors like cellulose or amylose derivatives coated or immobilized on a silica (B1680970) support are widely used. They offer broad applicability and separate enantiomers based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.
Macrocyclic Glycopeptide CSPs: Stationary phases based on antibiotics such as teicoplanin or vancomycin are particularly effective for N-protected amino acids. sigmaaldrich.com Chiral recognition is achieved through multiple interactions, including ionic binding, hydrogen bonding, and steric repulsion, facilitated by the complex three-dimensional structure of the glycopeptide. chromatographytoday.comsigmaaldrich.com
Zwitterionic CSPs: Quinine-based zwitterionic stationary phases can simultaneously separate diastereomers and enantiomers of N-Boc protected amino acids using a polar-ionic mobile phase. nih.gov
The mobile phase composition, typically a mixture of a nonpolar solvent (like hexane) and a more polar alcohol (like isopropanol or ethanol), is optimized to achieve baseline separation and reasonable analysis times.
| CSP Type | Example Column | Mobile Phase Example | Interaction Mechanism | Typical Application |
|---|---|---|---|---|
| Macrocyclic Glycopeptide | CHIROBIOTIC T | Methanol (B129727)/Ammonium (B1175870) Acetate Buffer | Hydrogen bonding, ionic interactions, steric repulsion | N-Boc and FMOC amino acids sigmaaldrich.com |
| Polysaccharide (Cellulose) | Chiralcel OD-H | Hexane/Isopropanol (90:10) | Steric hindrance, H-bonding, dipole interactions | General chiral amines and amides mdpi.com |
| Crown Ether | ChiroSil SCA(-) | Methanol/Water/Perchloric Acid | Host-guest complexation with primary amines | Free amino acids chromatographyonline.com |
| Zwitterionic | CHIRALPAK ZWIX(+) | Methanol/Acetonitrile/Water + Additives | Synergistic double ion-pairing, H-bonding | N-protected amino acids and small peptides nih.govchiraltech.com |
Gas Chromatography (GC) offers high resolution and sensitivity, making it a powerful tool for chiral analysis, provided the analyte is sufficiently volatile and thermally stable. uni-muenchen.de Compounds like this compound are non-volatile due to their polarity and molecular weight. Therefore, a chemical derivatization step is mandatory to convert the analyte into a more volatile form suitable for GC analysis. researchgate.netsigmaaldrich.com
The derivatization process typically involves two steps for amino acid-like structures:
Esterification: The carboxylic acid functionality (if present) is converted to an ester (e.g., a methyl or ethyl ester).
Acylation: The amino group is acylated. For a Boc-protected amine, the Boc group might be removed and replaced with a more volatile acyl group like trifluoroacetyl (TFA) or heptafluorobutyl (HFB). nih.gov
Once derivatized, the enantiomers are separated on a capillary column coated with a chiral stationary phase, such as modified cyclodextrins or polysiloxanes functionalized with chiral selectors like L-valine tert-butylamide (e.g., Chirasil-Val). uni-muenchen.denih.gov The different interactions between the enantiomers and the chiral phase result in different retention times, allowing for their quantification. uni-muenchen.de
| Step | Description | Common Reagents | Purpose |
|---|---|---|---|
| 1. Derivatization (if necessary) | Conversion of polar functional groups to volatile derivatives. | Trifluoroacetic anhydride (B1165640) (TFAA), Heptafluorobutyl chloroformate (HFBCF), Methanolic HCl | Increase volatility and thermal stability for GC analysis. sigmaaldrich.comnih.gov |
| 2. Separation | Injection of the derivatized sample onto a GC system with a chiral column. | Chirasil-Val, modified Cyclodextrins (e.g., G-TA) | Achieve enantiomeric separation based on differential interaction with the CSP. uni-muenchen.desigmaaldrich.com |
| 3. Detection | Quantification of separated enantiomers. | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Determine the ratio of enantiomers and calculate enantiomeric excess (ee). uni-muenchen.de |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By utilizing columns packed with smaller sub-2 µm particles, UPLC systems operate at higher pressures, resulting in dramatically increased resolution, shorter analysis times, and reduced solvent consumption. mdpi.comresearchgate.net
For the analysis of chiral compounds like this compound, UPLC offers a more efficient means of assessing both chemical purity and enantiomeric excess. The principles of separation remain the same as in HPLC, relying on chiral stationary phases. However, the enhanced resolution of UPLC can be particularly advantageous for separating enantiomers from other closely eluting impurities. mdpi.com Methods often involve pre-column derivatization with fluorescent tags to achieve very low detection limits, which is crucial for identifying trace enantiomeric impurities. mdpi.comresearchgate.net
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific molecular vibration (e.g., stretching or bending). The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its key structural features.
The primary functional groups and their expected IR absorption ranges are:
N-H Bond (Amide): The stretching vibration of the N-H bond in the Boc-carbamate group.
C-H Bonds (Alkyl): Stretching vibrations from the methyl and dimethylbutanamide portions of the molecule.
Carbonyl (C=O) of the Boc group: The stretching vibration of the carbamate (B1207046) carbonyl. This is typically a very strong and sharp peak.
Carbonyl (C=O) of the Weinreb amide: The stretching vibration of the N-methoxy-N-methyl amide carbonyl. Due to resonance, this peak appears at a slightly lower frequency than a typical ketone.
C-N and C-O Bonds: Stretching vibrations for these single bonds appear in the fingerprint region of the spectrum.
| Functional Group | Vibration Type | Expected Wavenumber (cm-1) | Intensity |
|---|---|---|---|
| N-H (Carbamate) | Stretch | 3400 - 3200 | Medium |
| C-H (sp3) | Stretch | 3000 - 2850 | Strong |
| C=O (Boc-Carbamate) | Stretch | 1725 - 1700 | Strong |
| C=O (Weinreb Amide) | Stretch | 1680 - 1630 | Strong blogspot.com |
| N-H (Amide II) | Bend | 1550 - 1510 | Medium spcmc.ac.in |
| C-O (Carbamate) | Stretch | 1300 - 1200 | Strong |
Analysis of the IR spectrum allows for the confirmation that all expected functional groups are present in the synthesized molecule, providing a qualitative check of its chemical identity.
Chiroptical Techniques: Optical Rotation and Circular Dichroism (CD) for Enantiomeric Purity
Chiroptical techniques measure the differential interaction of a chiral molecule with polarized light. They are indispensable for confirming the absolute configuration and assessing the enantiomeric purity of a sample.
Optical Rotation: Optical rotation is the property of a chiral substance to rotate the plane of plane-polarized light. wikipedia.org This rotation is measured using a polarimeter, and the result is expressed as the specific rotation [α]. The specific rotation is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). issr.edu.kh For this compound, a non-zero specific rotation would be expected, confirming its chiral nature. The sign of the rotation (+ for dextrorotatory, - for levorotatory) is an empirical value and does not directly correlate with the (S) or (R) designation. rsc.org A racemic mixture, containing equal amounts of both enantiomers, will exhibit an optical rotation of zero. wikipedia.org Thus, measuring the specific rotation provides a fundamental check for enantiomeric enrichment.
Circular Dichroism (CD): Circular Dichroism (CD) spectroscopy is a more sophisticated technique that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov A CD spectrum is a plot of this differential absorption versus wavelength. While achiral molecules are CD-silent, chiral molecules exhibit a unique CD spectrum. Key applications of CD spectroscopy in this context include:
Confirmation of Stereochemistry: The CD spectrum of one enantiomer is the exact mirror image of the other. researchgate.net Therefore, the experimental CD spectrum of the synthesized (S)-enantiomer can be compared to a known standard or theoretical calculations to confirm its absolute configuration.
Assessment of Enantiomeric Purity: A pure enantiomer will show a distinct CD spectrum, while a racemic mixture will show no CD signal. The magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample. This allows for a highly sensitive assessment of enantiomeric purity.
Together, optical rotation and circular dichroism provide definitive proof of the stereochemical identity and integrity of this compound.
Theoretical and Mechanistic Investigations of Reactions Involving S 2 Boc Amino N Methoxy N,3 Dimethylbutanamide
Computational Chemistry Approaches to Reaction Mechanism Elucidation
Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms at a molecular level. For a chiral molecule like (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide, methods such as Density Functional Theory (DFT) would be employed to map out the potential energy surfaces of its reactions, for instance, with organometallic reagents.
These studies would typically involve:
Conformational Analysis: Identifying the lowest energy conformations of the reactant in different solvent environments. The solid-state structure of a closely related compound, 2(S)-N-tert-Butoxycarbonylamino-N-methoxy-N-methylbutanamide, was found to be in an antiperiplanar conformation. Computational analysis would explore whether this or other conformations are prevalent in solution and how they influence the approach of reagents.
Modeling Reactant-Reagent Complexes: Simulating the initial interaction and complex formation between the Weinreb amide and a nucleophile (e.g., an organolithium or Grignard reagent). This step is critical for understanding the pre-organization of the reactants leading to the transition state.
Locating Intermediates: A key feature of Weinreb amide reactivity is the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. Computational models would aim to characterize the geometry and stability of this five-membered cyclic intermediate, which is responsible for preventing the common problem of over-addition seen with other acyl compounds.
Mapping Reaction Pathways: Calculating the energy profiles for different possible reaction pathways to identify the most favorable route from reactants to products.
The primary goal of these computational approaches would be to visualize the entire reaction coordinate, providing insights into the electronic and steric factors that govern the reaction's outcome.
Transition State Analysis in Stereoselective Transformations
Transition state analysis is fundamental to understanding the origins of stereoselectivity in chemical reactions. For this compound, which possesses a stereocenter at the α-carbon, any reaction at the adjacent carbonyl group could potentially proceed with varying degrees of stereocontrol.
A theoretical investigation would focus on:
Identifying Diastereomeric Transition States: When the Weinreb amide reacts with a prochiral nucleophile or in the presence of a chiral catalyst, multiple diastereomeric transition states are possible. Computational methods are used to locate and calculate the energies of these different transition state structures.
Relating Energy Differences to Stereochemical Outcome: The relative energies of the diastereomeric transition states determine the stereochemical outcome of the reaction. A lower energy transition state leads to the major product isomer. According to the Curtin-Hammett principle, the product ratio is dictated by the difference in the free energies of these transition states (ΔΔG‡).
For example, in a hypothetical asymmetric addition to the carbonyl group, two transition states, TS1 (leading to the (S,R) product) and TS2 (leading to the (S,S) product), would be modeled. The calculated energy difference would allow for a theoretical prediction of the diastereomeric excess (d.e.).
Table 1: Hypothetical Transition State Energy Data for a Stereoselective Reaction
| Transition State | Calculated Relative Free Energy (ΔG‡, kcal/mol) | Predicted Major Product | Predicted Diastereomeric Excess (d.e.) |
|---|---|---|---|
| TS1 (pro-R attack) | 0.0 | (S,R) | >95% |
| TS2 (pro-S attack) | +2.5 | - | - |
This table is illustrative and does not represent experimental data for the named compound.
Such analyses provide a predictive framework for understanding how the existing stereocenter, the Boc-protecting group, and the N-methoxy-N-methylamide moiety collectively influence the facial selectivity of the carbonyl group.
Quantitative Structure-Reactivity Relationship (QSRR) Studies and Predictive Modeling
While specific QSRR studies on this compound are not available, this methodology could be applied to a series of related α-amino Weinreb amides to build predictive models. QSRR aims to establish a mathematical relationship between the chemical structure of the reactants and their observed reactivity (e.g., reaction rate or yield).
A typical QSRR study in this context would involve:
Dataset Assembly: Synthesizing a library of α-amino Weinreb amides with systematic variations in the amino acid side chain (R group) and the N-protecting group.
Descriptor Calculation: Calculating a set of numerical parameters (descriptors) for each molecule in the library. These descriptors can be electronic (e.g., partial atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological.
Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to create a model that correlates the calculated descriptors with experimentally measured reactivity.
The resulting QSRR equation would take a general form, such as: log(k) = c₀ + c₁σ + c₂Eₛ + ... where log(k) is the reaction rate, σ represents an electronic parameter, Eₛ represents a steric parameter, and c values are coefficients determined by the regression analysis. Such a model could predict the reactivity of new, unsynthesized Weinreb amides, thereby accelerating the discovery of substrates with desired reaction profiles.
Kinetic and Thermodynamic Studies of Key Synthetic Steps
Kinetic and thermodynamic studies provide quantitative data on the rates and energy changes of chemical reactions. For this compound, such studies would be crucial for understanding and optimizing its synthesis and subsequent transformations.
A key reaction is the addition of an organometallic reagent (R'-M) to form a ketone. A significant consideration for N-Boc-protected amino Weinreb amides is the presence of the acidic N-H proton on the carbamate (B1207046). This proton can be deprotonated by the organometallic reagent, consuming at least one equivalent and complicating the kinetics.
A kinetic study would measure the reaction rate under various conditions (temperature, concentration of reactants) to determine the rate law and activation parameters.
Table 2: Representative Kinetic Data for the Reaction of a Boc-Amino Weinreb Amide with a Grignard Reagent
| Parameter | Value | Significance |
|---|---|---|
| Rate Law | Rate = k[(Weinreb Amide)][(Grignard Reagent)]² | The second-order dependence on the Grignard reagent could suggest one equivalent acts as a base to deprotonate the Boc-NH group, while the second acts as the nucleophile. |
| Activation Energy (Ea) | 10-15 kcal/mol | Provides insight into the temperature sensitivity of the reaction. |
| Enthalpy of Activation (ΔH‡) | 9-14 kcal/mol | Reflects the energy barrier required to reach the transition state. |
| Entropy of Activation (ΔS‡) | -20 to -30 cal/mol·K | A negative value indicates a more ordered transition state, consistent with the formation of a constrained, chelated intermediate. |
This table contains representative data for this class of reaction and is not specific to the title compound.
Thermodynamic studies would involve measuring the heat released or absorbed during the reaction (enthalpy, ΔH) to determine if the process is exothermic or endothermic. The stability of the chelated tetrahedral intermediate is a key thermodynamic factor that drives the reaction towards the ketone product without over-addition. Understanding these parameters is essential for process scale-up and ensuring safe and efficient reaction conditions.
Design and Synthesis of Analogues and Derivatives of S 2 Boc Amino N Methoxy N,3 Dimethylbutanamide
Variations in the N-Protecting Group (e.g., Fmoc, Cbz, N-Sulfinyl)
The tert-butyloxycarbonyl (Boc) group in the parent compound is a widely used protecting group in peptide synthesis. However, the synthesis of analogues with alternative N-protecting groups such as fluorenylmethyloxycarbonyl (Fmoc), benzyloxycarbonyl (Cbz), and N-sulfinyl has been explored to offer orthogonal deprotection strategies and to modulate the reactivity of the molecule. ub.edu
The synthesis of N-Fmoc and N-Cbz protected Weinreb amides from the corresponding protected amino acids is a well-established process. semanticscholar.org These syntheses can be achieved through various coupling methods. One common approach involves the activation of the carboxylic acid of the N-protected amino acid followed by reaction with N,O-dimethylhydroxylamine. wikipedia.org For instance, N,N'-carbonyldiimidazole (CDI) can be used as an activating agent. semanticscholar.org Another efficient method involves the conversion of the N-protected amino acid to its acid chloride, which then readily reacts with N,O-dimethylhydroxylamine hydrochloride. arkat-usa.orgumich.edu This acid chloride-mediated approach has been shown to be cost-effective and can be accelerated using ultrasonication. arkat-usa.orgumich.edu The use of propylphosphonic anhydride (B1165640) (T3P) in the presence of a base like DBU has also been reported for the efficient synthesis of Fmoc, Boc, and Cbz protected amino acid Weinreb amides. orientjchem.org
N-Sulfinyl β-amino Weinreb amides represent another important class of derivatives. acs.orgnih.govfigshare.comnih.gov These compounds are valuable chiral building blocks for the asymmetric synthesis of β-amino carbonyl compounds. acs.orgnih.govfigshare.comnih.gov Their synthesis can be accomplished by the condensation of sulfinimines with the potassium enolate of N-methoxy-N-methylacetamide. nih.govfigshare.com This methodology provides a general route to enantiopure N-sulfinyl β-amino Weinreb amides, which can then be reacted with various organometallic reagents to furnish the corresponding β-amino ketones and aldehydes in good yields. acs.orgnih.gov
| Protecting Group | Synthetic Method | Key Reagents | Reference(s) |
| Fmoc | Acid Chloride Method | Thionyl chloride or Oxalyl chloride, N,O-dimethylhydroxylamine HCl | arkat-usa.orgumich.edu |
| CDI Coupling | N,N'-carbonyldiimidazole, N,O-dimethylhydroxylamine HCl | semanticscholar.org | |
| T3P Coupling | Propylphosphonic anhydride, DBU, N,O-dimethylhydroxylamine HCl | orientjchem.org | |
| Cbz | CDI Coupling | N,N'-carbonyldiimidazole, N,O-dimethylhydroxylamine HCl | semanticscholar.org |
| T3P Coupling | Propylphosphonic anhydride, DBU, N,O-dimethylhydroxylamine HCl | orientjchem.org | |
| N-Sulfinyl | Enolate Condensation | Potassium enolate of N-methoxy-N-methylacetamide, Sulfinimines | nih.govfigshare.com |
Modifications of the Amino Acid Side Chain Moiety
Modifications at the 3-position of the butanamide backbone, which corresponds to the side chain of the valine residue, have been investigated to understand the influence of steric bulk on the reactivity and conformational preferences of the molecule. Analogues derived from other sterically hindered amino acids, such as tert-leucine, have been synthesized. The synthesis of the Weinreb amide of N-Boc-tert-leucine follows similar procedures to that of the valine derivative, typically involving the coupling of the protected amino acid with N,O-dimethylhydroxylamine. organic-chemistry.org These sterically demanding analogues are useful in asymmetric synthesis where the bulky side chain can direct the stereochemical outcome of a reaction.
A significant area of analogue design involves the replacement of the valine residue with other natural and unnatural amino acids. This approach allows for the introduction of a wide range of functionalities and structural diversity. The synthesis of Weinreb amides from various N-protected natural amino acids, including alanine, phenylalanine, and proline, has been extensively reported. semanticscholar.org These syntheses generally proceed without racemization of the chiral center. researchgate.net
Furthermore, the methodology has been extended to the synthesis of Weinreb amides derived from "unnatural" amino acids. nih.gov Solid-phase synthesis techniques have been developed to facilitate the creation of libraries of these derivatives. nih.gov For example, an "unnatural" side chain can be introduced at the N-terminus of a resin-bound amino acid, followed by conversion to the Weinreb amide. nih.gov This approach has enabled the synthesis of a diverse array of amino aldehyde and amino ketone precursors. nih.gov The incorporation of β-amino acid residues has also been achieved, leading to the formation of β-amino Weinreb amides, which are precursors to β-amino ketones and aldehydes. nih.govrsc.org
| Amino Acid Residue | Protecting Group | Synthetic Method | Reference(s) |
| Alanine | Fmoc, Boc, Cbz | CDI Coupling | semanticscholar.org |
| Phenylalanine | Fmoc, Boc, Cbz | CDI Coupling | semanticscholar.org |
| tert-Leucine | Boc | Mesyl Chloride Activation | organic-chemistry.org |
| Various Unnatural Amino Acids | Boc, Cbz | Solid-Phase Synthesis | nih.gov |
| β-Amino Acids | - | Conjugate Addition | nih.govrsc.org |
Alterations of the N-Methoxy-N-methyl Amide Functionality
The N-methoxy-N-methyl amide, or Weinreb amide, functionality is a cornerstone of the parent molecule's utility, primarily due to its controlled reactivity with organometallic reagents to yield ketones and with reducing agents to afford aldehydes. youtube.com While less common than modifications to the protecting group or the amino acid side chain, some studies have explored alterations of this functionality.
The inherent reactivity of the Weinreb amide itself can be considered a point of "alteration" in a synthetic sequence. For instance, the N-O bond of the Weinreb amide can undergo reductive cleavage under certain conditions. rsc.org This dual reactivity—nucleophilic addition at the carbonyl carbon versus N-O bond cleavage—can be exploited for divergent synthesis. rsc.org
Recent research has also demonstrated the homologative transformation of N-methyl-N-oxyamides, a class of compounds that includes Weinreb amides, into N-acyl-N,O-acetals. rsc.org This reaction involves the insertion of a methylene (B1212753) group into the N-O bond, effectively altering the core structure of the Weinreb amide. rsc.org Furthermore, the Weinreb amide functionality can act as a directing group in transition metal-catalyzed C-H functionalization reactions, leading to modifications at positions remote to the amide itself. nih.gov
Structure-Reactivity and Structure-Function Relationship Studies of Designed Derivatives
The various analogues and derivatives of (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide have been instrumental in studying structure-reactivity and structure-function relationships. The stability of the tetrahedral intermediate formed upon nucleophilic addition to the Weinreb amide is a key factor governing its reactivity. orientjchem.org This stability is attributed to the chelation of the metal cation by both the carbonyl oxygen and the methoxy (B1213986) oxygen. youtube.com
The nature of the N-protecting group can influence the reactivity of the molecule. For example, the steric and electronic properties of Fmoc, Cbz, and Boc groups can affect the accessibility of the carbonyl carbon to nucleophiles. Similarly, the steric bulk of the amino acid side chain plays a crucial role. Weinreb amides derived from sterically hindered amino acids like tert-leucine may exhibit different reaction kinetics compared to those with smaller side chains. organic-chemistry.org
The Weinreb amide functionality has been shown to be a versatile precursor for a wide range of other functional groups. Its reaction with Grignard reagents or organolithium reagents provides a reliable route to ketones, while reduction with agents like lithium aluminum hydride or diisobutylaluminium hydride yields aldehydes. orientjchem.orgresearchgate.net This predictable reactivity has made Weinreb amides valuable intermediates in the synthesis of complex molecules and natural products. youtube.com Furthermore, the development of non-classical Wittig reactions allows for the direct conversion of Weinreb amides to ketones under milder conditions, expanding their synthetic utility. organic-chemistry.org The ability of the Weinreb amide to act as a directing group in C-H activation and functionalization reactions further underscores the intricate relationship between its structure and its function in orchestrating chemical transformations. nih.gov
Q & A
Q. What are the standard synthetic routes for (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide, and what analytical methods validate its purity?
The synthesis typically involves Boc protection of the amino group, followed by coupling reactions. For example, methyl esters of related Boc-protected compounds are synthesized by treating intermediates with hydrochloric acid in dioxane to remove protecting groups, followed by purification . Validation methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H-NMR (e.g., δ 9.00 ppm for amine protons) confirms structural integrity .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is typical for research-grade compounds).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion matches theoretical mass).
Q. What safety protocols are recommended for handling this compound in the laboratory?
Based on safety data sheets:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical safety goggles to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors .
- Spill Management : Contain spills with inert absorbents (e.g., sand) and avoid environmental release .
Q. How is the stereochemical configuration of the (S)-enantiomer confirmed?
- Chiral HPLC or Supercritical Fluid Chromatography (SFC) : Separates enantiomers using chiral stationary phases.
- Optical Rotation : Compare observed [α]D values with literature data for the (S)-form.
- X-ray Crystallography : Resolves absolute configuration, as seen in related amide structures .
Advanced Research Questions
Q. How can conflicting solubility data for this compound be resolved during formulation studies?
Discrepancies often arise from solvent polarity or temperature variations. Methodological approaches include:
- Solubility Parameter Calculations : Use Hansen solubility parameters to identify optimal solvents.
- Co-solvency Strategies : Combine water-miscible solvents (e.g., DMSO) with aqueous buffers.
- Thermodynamic Solubility Assays : Measure equilibrium solubility at controlled temperatures (e.g., 25°C vs. 37°C) .
Q. What strategies optimize the yield of Boc-deprotection reactions without side-product formation?
- Acid Selection : Use HCl/dioxane for controlled deprotection, as excess acid can hydrolyze sensitive groups .
- Temperature Modulation : Perform reactions at 0–4°C to minimize side reactions.
- Real-Time Monitoring : Track reaction progress via TLC or in-situ IR spectroscopy to terminate at completion.
Q. How does the N-methoxy-N-methyl group influence the compound’s reactivity in peptide coupling reactions?
This group acts as a directing group, enhancing electrophilicity of the carbonyl carbon. Key effects include:
Q. What in vitro assays are suitable for evaluating its potential as a prodrug or bioactive molecule?
- Metabolic Stability Assays : Incubate with liver microsomes to assess hydrolysis of the Boc group.
- Cell-Based Assays : Test cytotoxicity (e.g., IC50 in cancer cell lines) and membrane permeability (Caco-2 models) .
- Structure-Activity Relationship (SAR) : Modify the Boc group or methyl substituents and compare bioactivity .
Q. How can contradictory crystallographic data on related amides inform structural analysis of this compound?
For example, X-ray studies of 2-methoxy-N-[(S)-3-methylbutanoyl]amides reveal conformational flexibility in the amide backbone . To resolve ambiguities:
- Dynamic NMR : Analyze rotamer populations in solution.
- Computational Modeling (MD Simulations) : Predict dominant conformers and compare with experimental data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
